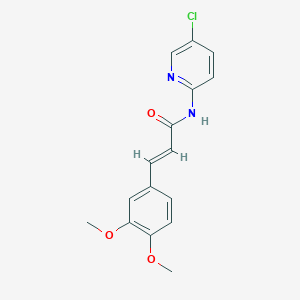
N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as CPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPAA is a synthetic small molecule that is used as a tool compound in the study of various biological processes.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been found to have potential applications in various areas of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. In neuroscience, N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been used as a tool compound to study the role of various proteins and enzymes in the brain. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has also been used in drug discovery to develop new drugs that target specific biological processes.
作用機序
The mechanism of action of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain proteins and enzymes in the body. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has also been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters in the brain.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of using N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide in lab experiments is its specificity. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to have a high degree of selectivity for its target proteins and enzymes, which reduces the risk of off-target effects. Another advantage of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide is its stability, which allows it to be used in a variety of experimental conditions. However, one limitation of using N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide is its cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide. One area of research is the development of new N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide derivatives with improved potency and selectivity. Another area of research is the identification of new biological targets for N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide, which could lead to the development of new drugs for various diseases. Finally, the use of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Conclusion
In conclusion, N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic small molecule that has gained significant attention in the field of scientific research due to its potential applications in various areas. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to have anticancer, neuroprotective, and metabolic effects, and its specificity and stability make it a valuable tool compound for studying various biological processes. Further research is needed to fully understand the mechanism of action of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide and to explore its potential therapeutic applications.
合成法
N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Heck coupling reaction. The most commonly used method for the synthesis of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide is the Suzuki-Miyaura coupling reaction. In this method, 5-chloro-2-pyridineboronic acid and 3-(3,4-dimethoxyphenyl)acrylic acid are reacted in the presence of a palladium catalyst to form N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide.
特性
IUPAC Name |
(E)-N-(5-chloropyridin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-13-6-3-11(9-14(13)22-2)4-8-16(20)19-15-7-5-12(17)10-18-15/h3-10H,1-2H3,(H,18,19,20)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPLTNKZQUHAQT-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloropyridin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5880696.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)




![1-{4-amino-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethyl-1-propanone](/img/structure/B5880745.png)


![3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5880761.png)
![4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)